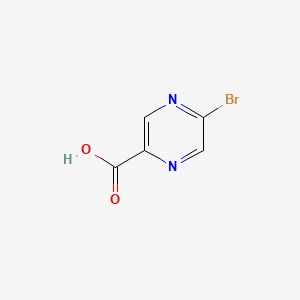

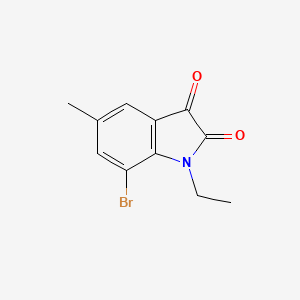

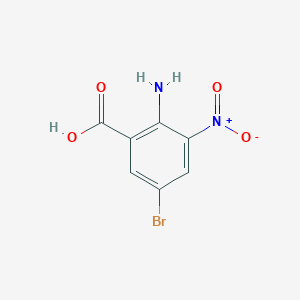

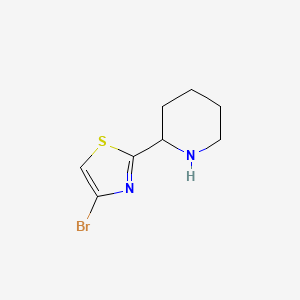

7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione is a heterocyclic compound with a five-membered ring structure. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used as a reagent in the synthesis of other compounds. It has been the subject of numerous studies due to its potential applications in the fields of medicine and agriculture.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research demonstrates the synthesis of novel compounds from 1H-indole-2,3-dione derivatives, including 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione, showing significant antimicrobial properties. For instance, the study by Ashok et al. (2015) on the synthesis and antimicrobial activity of 2-(2-ethoxy-5-substituted-indol-3-ylidene)-1-aryl-ethanones highlights the high antimicrobial activity against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents [Ashok, Ganesh, Lakshmi, & Ravi, 2015].

Antiviral Research

Another domain of application is antiviral research. Terzioğlu et al. (2005) synthesized a series of indole derivatives that showed weak activity against the yellow fever virus and inhibited the growth of the bovine viral diarrhea virus, indicating potential for antiviral drug development [Terzioğlu, Karalı, Gürsoy, Pannecouque, Leysen, Paeshuyse, Neyts, & Clercq, 2005].

Carbonic Anhydrase Inhibition

The compound has also been investigated for its role in inhibiting carbonic anhydrases, enzymes crucial for various physiological functions. Eraslan-Elma et al. (2022) synthesized derivatives that showed high selectivity and inhibitory effects on carbonic anhydrase II, an enzyme target for treating conditions like glaucoma and edema [Eraslan-Elma, Akdemir, Berrino, Bozdağ, Supuran, & Karalı, 2022].

Cancer Research

Indole derivatives have been explored for their anticancer properties. Fawzy et al. (2018) synthesized new heterocyclic compounds from 1H-indole-3-carbaldehyde, showing significant in-vitro antiproliferative activity towards human breast cancer cell lines, suggesting a pathway for developing cancer therapies [Fawzy, Roaiah, Awad, Wietrzyk, Milczarek, & Soliman, 2018].

Antidepressant Properties

Additionally, the compound's derivatives have been examined for antidepressant activities. For example, Khaliullin et al. (2018) synthesized a derivative that showed pronounced antidepressant activity at specific doses, indicating potential applications in psychiatric medication development [Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018].

Propiedades

IUPAC Name |

7-bromo-1-ethyl-5-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-3-13-9-7(10(14)11(13)15)4-6(2)5-8(9)12/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOKQXZKPAIFCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2Br)C)C(=O)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596393 |

Source

|

| Record name | 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937664-94-3 |

Source

|

| Record name | 7-Bromo-1-ethyl-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)